molecular formula C19H17ClN2OS B11366203 4-((2-(2-Chlorophenoxy)ethyl)thio)-2-methyl-6-phenylpyrimidine

4-((2-(2-Chlorophenoxy)ethyl)thio)-2-methyl-6-phenylpyrimidine

Cat. No.: B11366203
M. Wt: 356.9 g/mol
InChI Key: OMLSDVYIDWRIAC-UHFFFAOYSA-N
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Description

4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a chlorophenoxyethyl group, a sulfanyl group, and a phenylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: This step involves the reaction of 2-chlorophenol with ethylene oxide in the presence of a base to form 2-(2-chlorophenoxy)ethanol.

    Thioether Formation: The 2-(2-chlorophenoxy)ethanol is then reacted with a thiol compound, such as thiourea, under basic conditions to form the corresponding thioether, 2-(2-chlorophenoxy)ethyl sulfide.

    Pyrimidine Core Construction: The final step involves the reaction of the thioether intermediate with 2-methyl-6-phenylpyrimidine-4-carbaldehyde under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure due to the presence of a chlorophenoxy group.

    2-(4-Chlorophenoxy)ethyl thiocyanate: Shares the chlorophenoxyethyl moiety.

    {[2-(4-Chlorophenoxy)ethyl]thio}acetic acid: Contains the chlorophenoxyethyl and thioether functionalities.

Uniqueness

4-{[2-(2-CHLOROPHENOXY)ETHYL]SULFANYL}-2-METHYL-6-PHENYLPYRIMIDINE is unique due to its combination of a pyrimidine core with a chlorophenoxyethyl sulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17ClN2OS

Molecular Weight

356.9 g/mol

IUPAC Name

4-[2-(2-chlorophenoxy)ethylsulfanyl]-2-methyl-6-phenylpyrimidine

InChI

InChI=1S/C19H17ClN2OS/c1-14-21-17(15-7-3-2-4-8-15)13-19(22-14)24-12-11-23-18-10-6-5-9-16(18)20/h2-10,13H,11-12H2,1H3

InChI Key

OMLSDVYIDWRIAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)SCCOC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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